molecular formula C11H16BrNO B3051708 (2-Bromobenzyl)(2-methoxy-1-methylethyl)amine CAS No. 355381-82-7

(2-Bromobenzyl)(2-methoxy-1-methylethyl)amine

Cat. No.: B3051708
CAS No.: 355381-82-7
M. Wt: 258.15 g/mol
InChI Key: LNIRWCQAYSWNPP-UHFFFAOYSA-N
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Description

(2-Bromobenzyl)(2-methoxy-1-methylethyl)amine is an organic compound with the molecular formula C11H16BrNO It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the 2-position and the amine group is attached to a 2-methoxy-1-methylethyl group

Scientific Research Applications

(2-Bromobenzyl)(2-methoxy-1-methylethyl)amine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromobenzyl)(2-methoxy-1-methylethyl)amine typically involves the reaction of 2-bromobenzyl bromide with 2-methoxy-1-methylethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Bromobenzyl)(2-methoxy-1-methylethyl)amine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Nucleophilic substitution: Products include 2-hydroxybenzylamine, 2-cyanobenzylamine, and other substituted benzylamines.

    Oxidation: Products include 2-bromobenzaldehyde and 2-bromobenzophenone.

    Reduction: Products include 2-bromobenzylamine.

Mechanism of Action

The mechanism of action of (2-Bromobenzyl)(2-methoxy-1-methylethyl)amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorobenzyl)(2-methoxy-1-methylethyl)amine
  • (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
  • (2-Iodobenzyl)(2-methoxy-1-methylethyl)amine

Uniqueness

(2-Bromobenzyl)(2-methoxy-1-methylethyl)amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and iodine, which can affect the compound’s interactions with other molecules and its overall properties .

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-1-methoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-9(8-14-2)13-7-10-5-3-4-6-11(10)12/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIRWCQAYSWNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386009
Record name (2-BROMOBENZYL)(2-METHOXY-1-METHYLETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355381-82-7
Record name (2-BROMOBENZYL)(2-METHOXY-1-METHYLETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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